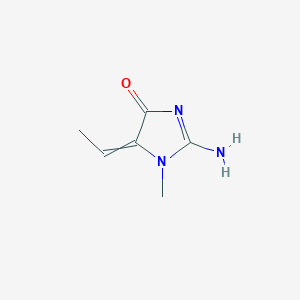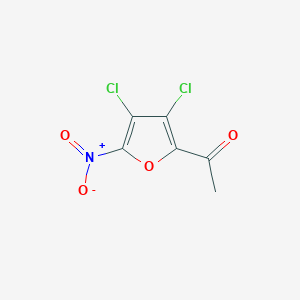
Ethanone,1-(3,4-dichloro-5-nitro-2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)-: is a chemical compound with the molecular formula C6H3Cl2NO4 . It is characterized by the presence of a furan ring substituted with dichloro and nitro groups, making it a compound of interest in various chemical and industrial applications .
Preparation Methods
The synthesis of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- typically involves the nitration of a suitable furan derivative followed by chlorination. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and chlorine gas or other chlorinating agents for the chlorination step . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield of the product.
Chemical Reactions Analysis
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.
Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles like amines or thiols. Major products formed from these reactions include amino derivatives, substituted furans, and other functionalized compounds.
Scientific Research Applications
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The dichloro groups enhance the compound’s stability and reactivity, making it a versatile intermediate in chemical synthesis .
Comparison with Similar Compounds
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- can be compared with other similar compounds such as:
- Ethanone, 1-(2,5-dichloro-3-nitrophenyl)-
- Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)-
These compounds share similar structural features but differ in their specific substituents and reactivity. The presence of different substituents can significantly affect their chemical properties and applications .
Properties
CAS No. |
122587-20-6 |
|---|---|
Molecular Formula |
C6H3Cl2NO4 |
Molecular Weight |
223.99 g/mol |
IUPAC Name |
1-(3,4-dichloro-5-nitrofuran-2-yl)ethanone |
InChI |
InChI=1S/C6H3Cl2NO4/c1-2(10)5-3(7)4(8)6(13-5)9(11)12/h1H3 |
InChI Key |
XFXWVERCUJGBEA-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
Canonical SMILES |
CC(=O)C1=C(C(=C(O1)[N+](=O)[O-])Cl)Cl |
Key on ui other cas no. |
122587-20-6 |
Synonyms |
Ethanone, 1-(3,4-dichloro-5-nitro-2-furanyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


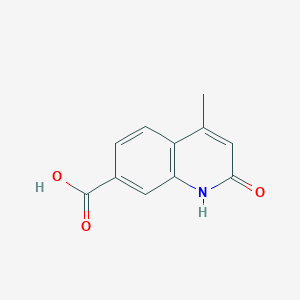

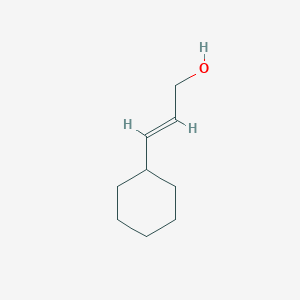
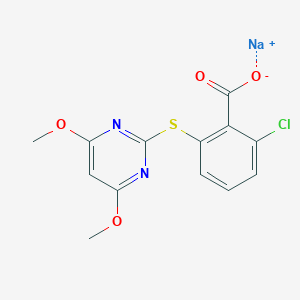
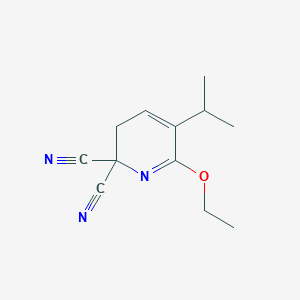
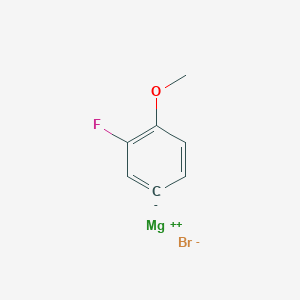
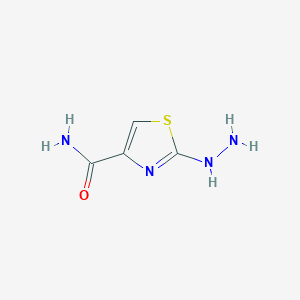
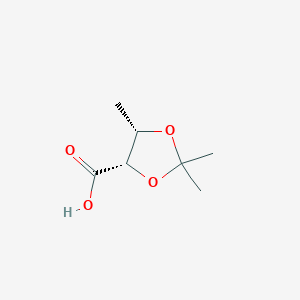
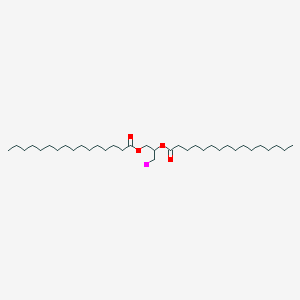
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B55010.png)
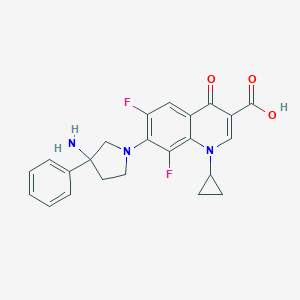
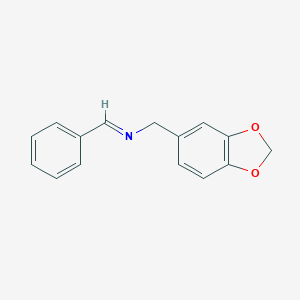
![[(1R)-1-(2R)-Oxiranyl-2-(phenylthio)ethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B55018.png)
